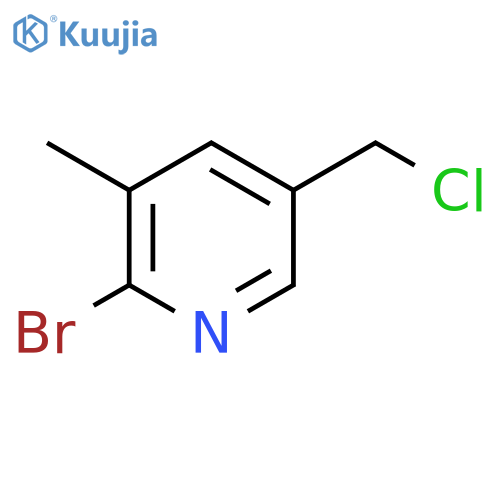Cas no 1355201-77-2 (2-Bromo-5-(chloromethyl)-3-methylpyridine)

1355201-77-2 structure
商品名:2-Bromo-5-(chloromethyl)-3-methylpyridine
CAS番号:1355201-77-2
MF:C7H7BrClN
メガワット:220.494179964066
CID:4900266
2-Bromo-5-(chloromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-(chloromethyl)-3-methylpyridine
- 2-Bromo-5-chloromethyl-3-methylpyridine
-
- インチ: 1S/C7H7BrClN/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3H2,1H3
- InChIKey: DZNQZWUWBJZADL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C=N1)CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9
2-Bromo-5-(chloromethyl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-623970-0.5g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.5g |
$1043.0 | 2023-06-02 | ||
| Enamine | EN300-623970-2.5g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 2.5g |
$2127.0 | 2023-06-02 | ||
| Enamine | EN300-623970-10.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-623970-0.05g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.05g |
$912.0 | 2023-06-02 | ||
| Enamine | EN300-623970-1.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-623970-5.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-623970-0.1g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.1g |
$956.0 | 2023-06-02 | ||
| Alichem | A029013946-1g |
2-Bromo-5-chloromethyl-3-methylpyridine |
1355201-77-2 | 95% | 1g |
2,808.15 USD | 2021-06-08 | |
| Enamine | EN300-623970-0.25g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.25g |
$999.0 | 2023-06-02 | ||
| Alichem | A029013946-250mg |
2-Bromo-5-chloromethyl-3-methylpyridine |
1355201-77-2 | 95% | 250mg |
960.40 USD | 2021-06-08 |
2-Bromo-5-(chloromethyl)-3-methylpyridine 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
1355201-77-2 (2-Bromo-5-(chloromethyl)-3-methylpyridine) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
